N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound with the molecular formula C17H18BrN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide typically involves the reaction of 2-phenyl-4-quinazolinamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-phenyl-4-quinazolinamine dihydrochloride
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrobromide
- N-Isopropyl-2-(2-thienyl)-4-quinazolinamine hydrobromide
Uniqueness
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
853344-28-2 |
---|---|
Molecular Formula |
C17H18BrN3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H |
InChI Key |
GIEZIKGJUCXKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.